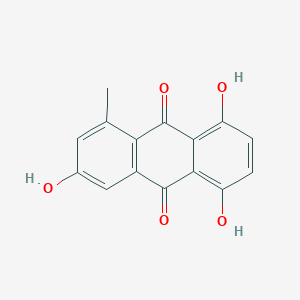
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-: is a chemical compound with the molecular formula C7H8Cl2N2 It is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a pentanedinitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- typically involves the chlorination of 2,4-dimethylpentanedinitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms. These reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
作用機序
The mechanism of action of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and nitrile groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
類似化合物との比較
Pentanedinitrile, 2,4-dimethyl-: This compound lacks the chlorine atoms present in Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-, which affects its reactivity and applications.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound contains similar chlorine and methyl groups but has a different core structure, leading to different chemical properties and uses.
2-Pentenenitrile, 4,4-dimethyl-: This compound has a similar nitrile backbone but differs in the position and number of substituents.
Uniqueness: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is unique due to the presence of both chlorine and methyl groups on the pentanedinitrile backbone. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
142785-35-1 |
|---|---|
分子式 |
C7H8Cl2N2 |
分子量 |
191.05 g/mol |
IUPAC名 |
2,4-dichloro-2,4-dimethylpentanedinitrile |
InChI |
InChI=1S/C7H8Cl2N2/c1-6(8,4-10)3-7(2,9)5-11/h3H2,1-2H3 |
InChIキー |
PIZLMCBVGFBAOC-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C#N)Cl)(C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)






![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)


![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)



